molecular formula C21H18FN5O5S B2501552 N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 872597-11-0

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Cat. No.: B2501552
CAS No.: 872597-11-0
M. Wt: 471.46
InChI Key: LZJYEDHTTCOPLC-UHFFFAOYSA-N
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Description

This compound features a 1,6-dihydropyrimidin-5-yl core modified with a thioether-linked 2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl group and a 4-fluorobenzamide substituent. The pyrimidinone scaffold is a common motif in medicinal chemistry due to its hydrogen-bonding capacity, while the benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety is associated with enhanced metabolic stability and CNS permeability .

Properties

CAS No.

872597-11-0

Molecular Formula

C21H18FN5O5S

Molecular Weight

471.46

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide

InChI

InChI=1S/C21H18FN5O5S/c22-13-4-2-12(3-5-13)19(29)25-17-18(23)26-21(27-20(17)30)33-9-16(28)24-8-11-1-6-14-15(7-11)32-10-31-14/h1-7H,8-10H2,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChI Key

LZJYEDHTTCOPLC-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)F)N

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex organic compound with potential pharmacological properties. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and metabolic disorders.

Structural Characteristics

The compound consists of several key structural components:

  • Benzamide moiety : This part of the molecule is known for its role in various biological activities.
  • Pyrimidine ring : The presence of the pyrimidine structure is significant for its interaction with nucleic acids and proteins.
  • Benzo[d][1,3]dioxole group : This moiety contributes to the compound's biological activity and may enhance its solubility and binding affinity.

Preliminary studies suggest that N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide may interact with key proteins involved in cell signaling pathways related to cancer progression. Such interactions could inhibit tumor growth and promote apoptosis in cancer cells.

Anticancer Properties

Research indicates that compounds structurally similar to N-(4-amino...benzamide exhibit significant anticancer activity. For instance, analogs have been shown to inhibit angiogenesis and induce apoptosis in various cancer cell lines. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamideContains thiophene and benzo[d][1,3]dioxoleAnti-cancer via angiogenesis inhibitionFluorophenyl substitution enhances solubility
N-(4-fluorobenzyl)-3-(4-piperidinyl)[1,2,4]triazolo[4,3-a]pyrimidineTriazole ring presentAntimicrobial activityUnique triazole structure provides different interaction profile
2-(Benzo[d]isoxazol-3-yloxy)-N-(2-methylphenyl)acetamideIsoxazole instead of dioxoleAnti-inflammatory effectsIsoxazole may offer different binding characteristics

These comparisons highlight how the specific combination of functional groups in N-(4-amino...benzamide may confer distinct pharmacological properties.

Metabolic Effects

In addition to its anticancer potential, there is emerging evidence that this compound may influence metabolic pathways. Studies on related compounds have shown protective effects against endoplasmic reticulum (ER) stress in pancreatic beta cells, which is crucial for diabetes management. For example, a similar benzamide analog demonstrated significant β-cell protective activity against ER stress with an EC50 value of 0.1 ± 0.01 μM .

Case Studies

Several case studies have investigated the biological activity of compounds related to N-(4-amino...benzamide:

  • Study on Anticancer Activity : A study involving a series of benzamide derivatives showed that modifications to the benzamide structure could enhance anticancer properties by increasing apoptosis in human cancer cell lines.
  • Research on β-cell Protection : Another research project focused on the β-cell protective effects of benzamide analogs against ER stress. The findings indicated that certain structural modifications led to improved potency and solubility, suggesting a promising avenue for diabetes treatment .

Comparison with Similar Compounds

Key Structural Differentiators

  • Thioether vs.
  • Fluorinated Benzamide: The 4-fluorobenzamide substituent likely enhances electronegativity and membrane permeability relative to non-fluorinated benzamides (e.g., ), aligning with medicinal chemistry principles for improved target engagement.
  • Benzo[d][1,3]dioxole vs. Dimethylamino Groups: The methylenedioxyphenyl group in the target compound could favor CNS penetration, whereas dimethylamino substituents (e.g., ) may enhance solubility but reduce blood-brain barrier permeability .

Q & A

Q. Q1: What are the key synthetic steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrimidinone core. Critical steps include:

  • Thioether linkage formation : Reacting a 2-aminoacetamide derivative with a mercaptopyrimidinone intermediate under basic conditions (e.g., triethylamine in DMF) to establish the thioether bridge .
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the benzo[d][1,3]dioxole moiety to the pyrimidine scaffold .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via HPLC or TLC .

Q. Q2: How is the compound characterized for structural confirmation and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of functional groups (e.g., aromatic protons, thioether signals) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₃H₁₉FN₅O₅S) .
  • HPLC : Quantifies purity (>95%) and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .

Q. Q3: What initial biological assays are recommended for screening bioactivity?

  • Enzyme inhibition assays : Test interactions with kinases or proteases using fluorometric or colorimetric substrates (e.g., ADP-Glo™ for kinase activity) .
  • Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. Q4: How can structural analogs guide SAR (Structure-Activity Relationship) studies?

Compare derivatives with modified substituents (Table 1):

Analog Feature Impact on Activity Reference
Benzo[d][1,3]dioxole groupEnhances metabolic stability and CNS penetration
Fluorobenzamide moietyImproves target binding affinity
Thioether linkerModulates solubility and pharmacokinetics

Q. Q5: How to resolve contradictions between in vitro and in vivo bioactivity data?

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .
  • Metabolite identification : Use hepatic microsome assays to detect inactive/active metabolites impacting efficacy .
  • Formulation optimization : Improve solubility using co-solvents (e.g., PEG 400) or nanoencapsulation .

Q. Q6: What strategies optimize reaction yields during scale-up synthesis?

  • Continuous flow chemistry : Enhances mixing and heat transfer for thioether formation, reducing side products .
  • DoE (Design of Experiments) : Statistically optimize temperature, solvent (e.g., DMF vs. THF), and stoichiometry to maximize yield .
  • In-line monitoring : Use FTIR or PAT (Process Analytical Technology) for real-time reaction tracking .

Methodological Challenges

Q. Q7: How to address low yields in the final amide coupling step?

  • Activating agents : Switch from EDC/HOBt to HATU or PyBOP for sterically hindered amines .
  • Solvent selection : Use DCM or acetonitrile to reduce racemization .
  • Microwave-assisted synthesis : Apply 50–100 W irradiation to accelerate reaction kinetics .

Q. Q8: What analytical techniques differentiate polymorphic forms of the compound?

  • PXRD (Powder X-ray Diffraction) : Identifies crystalline vs. amorphous phases .
  • DSC (Differential Scanning Calorimetry) : Detects melting point variations between polymorphs .
  • Solid-state NMR : Resolves hydrogen-bonding patterns in crystal lattices .

Data Interpretation

Q. Q9: How to validate target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins upon compound binding .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (KD, kon/koff) using purified proteins .

Q. Q10: What computational tools predict off-target interactions?

  • Molecular docking (AutoDock Vina) : Screen against kinase or GPCR libraries to prioritize in vitro testing .
  • Machine learning models : Train on ChEMBL data to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) .

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